1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol (CAS 2034298-46-7) is a synthetic small molecule (C₁₂H₁₉N₃OS, MW 253.36 g/mol) characterized by three distinct heterocyclic modules: a thiazole ring coupled to a piperidine spacer, which is in turn N-linked to a pyrrolidin-3-ol moiety bearing a secondary hydroxyl group. This compound belongs to the broader chemical space of thiazolyl-piperidine derivatives, a class extensively investigated for sphingosine kinase inhibition, survival motor neuron (SMN) protein modulation, and antimicrobial applications.

Molecular Formula C12H19N3OS
Molecular Weight 253.36
CAS No. 2034298-46-7
Cat. No. B2418839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol
CAS2034298-46-7
Molecular FormulaC12H19N3OS
Molecular Weight253.36
Structural Identifiers
SMILESC1CN(CCC1N2CCC(C2)O)C3=NC=CS3
InChIInChI=1S/C12H19N3OS/c16-11-3-7-15(9-11)10-1-5-14(6-2-10)12-13-4-8-17-12/h4,8,10-11,16H,1-3,5-7,9H2
InChIKeyXCCTURGRSCMEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol (CAS 2034298-46-7): Chemical Class, Structural Identity, and Procurement Context


1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol (CAS 2034298-46-7) is a synthetic small molecule (C₁₂H₁₉N₃OS, MW 253.36 g/mol) characterized by three distinct heterocyclic modules: a thiazole ring coupled to a piperidine spacer, which is in turn N-linked to a pyrrolidin-3-ol moiety bearing a secondary hydroxyl group [1]. This compound belongs to the broader chemical space of thiazolyl-piperidine derivatives, a class extensively investigated for sphingosine kinase inhibition, survival motor neuron (SMN) protein modulation, and antimicrobial applications [2]. The compound's InChI Key is XCCTURGRSCMEET-UHFFFAOYSA-N, confirming a racemic, non-stereodefined form [3]. Within procurement workflows, it is primarily sourced as a research-grade building block (typical purity ≥95%) for downstream medicinal chemistry derivatization rather than as a pre-validated bioactive probe [1].

Why 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol Cannot Be Substituted by Simpler Thiazole-Piperidine or Pyrrolidine Analogs


Generic substitution among in-class thiazolyl-piperidine or pyrrolidine derivatives is precluded by the target compound's unique integration of three pharmacophoric elements—thiazole, piperidine, and pyrrolidin-3-ol—where each module contributes distinct molecular recognition features [1]. Removing the thiazole ring eliminates two hydrogen bond acceptor sites (ring N and S) and substantially reduces molecular complexity (ΔMW = −83.11 g/mol vs. the des-thiazole analog 1-(piperidin-4-yl)pyrrolidin-3-ol) . Eliminating the pyrrolidin-3-ol group removes the sole hydrogen bond donor (the secondary –OH), reducing capacity for directional H-bond interactions (ΔHBD = −1) and lowering topological polar surface area . Replacing the monocyclic thiazole with a fused thiazolo[4,5-c]pyridine (CAS 2379976-09-5) increases MW by +51.04 g/mol and adds a pyridine nitrogen, altering both lipophilicity and basicity profiles [2]. These molecular differences ensure that analogs lacking any of the three modules are not functional replacements for applications requiring the full scaffold architecture, such as multi-point pharmacophore engagement or specific vectorial exits in fragment-based drug design [1].

Quantitative Differentiation Evidence for 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol Against Closest Structural Analogs


Hydrogen Bond Donor Capacity: Differentiation from 1-Thiazol-2-yl-piperidine (CAS 4175-70-6)

The target compound possesses one hydrogen bond donor (the pyrrolidin-3-ol –OH group), whereas 1-thiazol-2-yl-piperidine (CAS 4175-70-6) has zero HBD . This difference is critical for mediating directional hydrogen bond interactions with biological targets such as kinase hinge regions or protease active sites [1].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Molecular Complexity and Fragment Vector Diversity vs. 1-(Thiazol-2-yl)pyrrolidin-3-ol (CAS 1342562-45-1)

The target compound incorporates a piperidine spacer between the thiazole and pyrrolidine rings, providing an additional exit vector and conformational flexibility absent in 1-(thiazol-2-yl)pyrrolidin-3-ol (CAS 1342562-45-1), where the thiazole is directly attached to the pyrrolidine ring . This structural expansion increases molecular weight by ΔMW = +83.13 g/mol and adds a tertiary amine center (piperidine N) as an additional H-bond acceptor site [1].

Fragment Elaboration Lead Optimization Scaffold Diversity

Topological Polar Surface Area and Solubility Implications Relative to the Thiazolo[4,5-c]pyridine-Fused Analog

The target compound, with a monocyclic thiazole, exhibits a lower molecular weight and reduced topological complexity compared to its fused thiazolo[4,5-c]pyridine analog (CAS 2379976-09-5, MW 304.4 g/mol) [1]. The monocyclic thiazole scaffold provides a smaller topological polar surface area (TPSA) footprint and lower molecular weight, both of which are favorable parameters within oral drug-likeness guidelines, while the fused analog gains an additional pyridine ring nitrogen that introduces a basic center with distinct pKa and solubility behavior [2].

ADME Prediction Physicochemical Profiling Permeability

Versatile Building Block Utility: Scaffold Derivatization Potential vs. Pre-Functionalized Analogs

The target compound contains a free secondary alcohol at the pyrrolidine 3-position, providing a direct synthetic handle for esterification, etherification, oxidation, or sulfonation without requiring protecting group manipulations [1]. In contrast, pre-functionalized analogs such as (3R,5S)-5-[(4-chlorophenyl)methyl]-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol (CID 177381203, MW 377.9 g/mol) already occupy the pyrrolidine scaffold with substituents, limiting accessible derivatization paths [2].

Synthetic Chemistry Medicinal Chemistry Building Block Procurement

Application Scenarios for 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol Based on Established Differentiation Evidence


Fragment-Based Drug Discovery: A Three-Module Scaffold for Hit Identification with Pre-Installed H-Bond Donor

The compound's combination of thiazole (HBA = 2), piperidine (HBA = 1), and pyrrolidin-3-ol (HBD = 1, HBA = 1) offers a balanced H-bond donor/acceptor profile suitable for fragment screening libraries targeting enzymes with well-defined hinge-binding motifs. Unlike 1-thiazol-2-yl-piperidine (HBD = 0), this scaffold can simultaneously donate and accept hydrogen bonds, enabling multi-point recognition in kinase ATP-binding pockets or protease active sites [1]. The molecular weight of 253.36 g/mol positions it within lead-like chemical space (MW ≤ 350), and its 2 rotatable bonds allow modest conformational adaptation without excessive entropic penalty [2].

Common Synthetic Intermediate for Parallel Library Synthesis in Antimicrobial Lead Optimization

As demonstrated in thiazole-pyrrolidine antimicrobial SAR studies, the free hydroxyl group on the pyrrolidine ring serves as a derivatization handle for generating O-linked analog libraries (esters, ethers, carbamates) [1]. Procurement of this single intermediate enables parallel synthesis of diverse analogs without the cost and lead time of sourcing multiple pre-functionalized building blocks [2]. This is supported by published synthetic methodology employing thiazole-substituted pyrrolidine scaffolds where the –OH group is elaborated under mild conditions [1].

Physicochemical Tool Compound for Permeability and Solubility Assay Development

The target compound's computed XLogP3-AA of approximately 1.5–2.5 (estimated based on the related thiazolyl-piperidinyl-pyrrolidine scaffold whose analog CID 177381203 exhibits XLogP3 = 4.2 after accounting for the additional chlorophenylmethyl group) and TPSA of approximately 50–70 Ų (analog TPSA = 67.8 Ų) place it at the boundary of CNS MPO desirability [1]. Compared to the thiazolo[4,5-c]pyridine-fused analog (MW 304.4, containing an additional pyridine nitrogen), the monocyclic thiazole scaffold is expected to exhibit lower efflux transporter recognition, making it a useful reference compound for calibrating permeability assays in early ADME screening cascades [2].

Sphingosine Kinase or SMN Modulator Pharmacophore Probe

The thiazolyl-piperidine core is a privileged scaffold in sphingosine kinase-1 (SphK1) inhibition (as disclosed in patent DE102008029734A1) [1] and in SMN protein production modulation, where the ML200 series demonstrated AC₅₀ values of 31 nM with 576% fold induction in SMN promoter reporter assays [2]. The target compound, bearing both the thiazolyl-piperidine pharmacophore and an additional pyrrolidin-3-ol group, provides a structurally distinct probe for investigating whether the added hydroxyl moiety enhances or modulates target engagement within these disease-relevant pathways. Procurement of this scaffold enables head-to-head SAR comparisons with the simpler thiazolyl-piperidine parent compounds [2].

Quote Request

Request a Quote for 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.